4-(三氟甲基)哌啶

描述

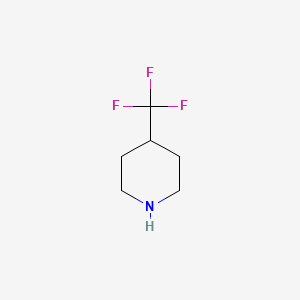

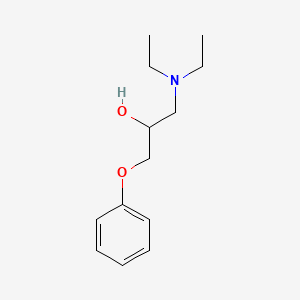

4-(Trifluoromethyl)piperidine (4-TFP) is an organic compound with the molecular formula C5H9F3N. It is a colorless liquid with a pungent odor, and is a derivative of piperidine, a cyclic amine with a five-membered ring. 4-TFP is a versatile compound used in a variety of synthetic applications in organic chemistry. It is also a useful building block in the synthesis of pharmaceuticals and other organic compounds.

科学研究应用

杂环砌块

4-(三氟甲基)哌啶用作合成各种有机化合物的杂环砌块 . 由于其独特的化学性质,它是构建复杂分子结构的关键组成部分。

药物设计中的生物等排体

在药物设计中,三氟甲基通常用作氯或甲基的生物等排体。 这有助于调节先导化合物的空间和电子性质,或保护反应性甲基免受代谢氧化 .

亲脂性调节

三氟甲基取代基可以增加分子的亲脂性 . 该性质在药物设计中至关重要,因为它影响药物的吸收、分布、代谢和排泄 (ADME) 特性。

多巴胺 D3 受体拮抗剂的合成

4-(三氟甲基)哌啶用于合成多巴胺 D3 受体拮抗剂 . 这些拮抗剂在治疗神经和精神疾病方面具有潜在的治疗应用。

C,N-交叉偶联反应

该化合物用作 C,N-交叉偶联反应的反应物 . 这些反应在碳和氮之间形成键方面是基础性的,这对于合成许多有机化合物至关重要。

杀菌活性

虽然与 4-(三氟甲基)哌啶没有直接关系,但值得注意的是,三氟甲基取代的吡啶衍生物显示出比氯和其他衍生物更高的杀菌活性 . 这表明 4-(三氟甲基)哌啶在开发新型杀菌剂方面具有潜在的应用价值。

作用机制

Target of Action

This compound is a part of a larger class of organic compounds that contain nitrogen bases, known as alkaloids . Alkaloids are mainly synthesized as secondary metabolites in plants and fungi, and they have a wide range of bioactivities .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that alkaloids, the class of compounds to which 4-(trifluoromethyl)piperidine belongs, can affect a wide range of biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

It is known that compounds with a trifluoromethyl group can have significant impacts on the chemical reactivity, physico-chemical behavior, and biological activity of molecules .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity . Therefore, it should be handled with care, ensuring adequate ventilation and the use of personal protective equipment .

安全和危害

未来方向

Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(Trifluoromethyl)piperidine, are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

属性

IUPAC Name |

4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRQUUWCJTYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215917 | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-36-3 | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the trifluoromethyl group in 4-(trifluoromethyl)piperidine for organic synthesis?

A1: The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly impact their chemical and physical properties, including their reactivity, metabolic stability, and lipophilicity. In the context of 4-(trifluoromethyl)piperidine, the CF3 group plays a crucial role in its application as a chiral building block for synthesizing more complex molecules. [] For instance, the presence of the CF3 group in the pseudo-C2 symmetric cyclic imide derived from 4-(trifluoromethyl)piperidine [] enables stereoselective aldol reactions. This selectivity arises from the steric and electronic influence of the CF3 group, directing the incoming nucleophile to a specific face of the molecule.

Q2: Can you elaborate on the structural features of molecules containing 4-(trifluoromethyl)piperidine and their relevance to crystal packing?

A2: Research indicates that molecules incorporating a 4-(trifluoromethyl)piperidine moiety tend to exhibit consistent structural features, particularly in their dihedral angles and interatomic distances. [] These features contribute to their crystal packing arrangements. For example, compounds featuring a 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione core consistently show a dihedral angle close to 87.52 degrees between the benzene ring and the planar portion of the piperidine-2,6-dione ring. [] Additionally, the farthest interatomic distances, often between chlorine and fluorine atoms, remain similar across different molecules within this class. This consistent spatial arrangement, influenced by the 4-(trifluoromethyl)piperidine unit, leads to the formation of molecular sheets stabilized by C-H...O interactions in their crystal structures. []

Q3: Is there a cost-effective and efficient method for synthesizing 4-(trifluoromethyl)piperidine hydrochloride?

A3: Yes, research has established a two-step hydrogenation method for producing 4-(trifluoromethyl)piperidine hydrochloride from 2-chloro-4-(trifluoromethyl)pyridine. [] This method boasts a high yield exceeding 80% and a product purity of 99.8% when isopropanol serves as the solvent. [] The use of soda (likely sodium carbonate or sodium bicarbonate) as an additive in the hydrogenation process plays a crucial role in optimizing the reaction, with the dosage significantly influencing the final product composition. [] This approach offers a practical and scalable synthesis of 4-(trifluoromethyl)piperidine hydrochloride, a valuable precursor for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)